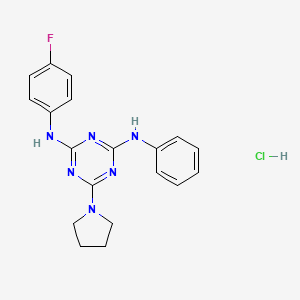

N2-(4-fluorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

N2-(4-fluorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine derivative characterized by three key substituents:

- N4 position: A phenyl group, contributing aromatic stacking capabilities.

- C6 position: A pyrrolidin-1-yl group, a five-membered saturated heterocycle influencing steric bulk and basicity.

This compound’s hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability.

Properties

IUPAC Name |

2-N-(4-fluorophenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN6.ClH/c20-14-8-10-16(11-9-14)22-18-23-17(21-15-6-2-1-3-7-15)24-19(25-18)26-12-4-5-13-26;/h1-3,6-11H,4-5,12-13H2,(H2,21,22,23,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJATVXSKECEJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-fluorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors to form the triazine ring, followed by the introduction of the fluorophenyl, phenyl, and pyrrolidinyl groups through substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Microwave-Assisted Three-Component Reaction

This method involves a one-pot reaction combining:

-

Cyanoguanidine

-

Aromatic aldehydes (e.g., fluorobenzaldehyde)

-

Arylamines (e.g., aniline derivatives)

The reaction proceeds via:

-

Intermediate formation : Formation of intermediates (I) through condensation.

-

Dimroth rearrangement : Base treatment induces rearrangement to intermediates (II).

-

Dehydrogenation and aromatization : Spontaneous elimination of hydrogen atoms to yield the final triazine product .

Chemical Transformations

The compound undergoes diverse reactions due to its reactive amino groups and triazine core:

Oxidation and Reduction

-

Oxidation : Reacts with potassium permanganate (KMnO4) to form oxidized derivatives.

-

Reduction : Treated with sodium borohydride (NaBH4) to reduce electrophilic centers.

Nucleophilic Substitution

-

Amine displacement : The amino groups (at positions 2 and 4) react with alkyl halides or electrophiles in the presence of sodium hydroxide (NaOH) or other bases.

Ring Expansion and Contraction

-

Cyanoguanidine-based reactions : The triazine core can participate in ring-opening or cyclization reactions, depending on substituents and reagents .

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO4 | Oxidized derivatives |

| Reduction | NaBH4 | Reduced electrophilic centers |

| Nucleophilic substitution | Alkyl halides | Amine displacement products |

Dimroth Rearrangement

A critical step in the microwave-assisted synthesis involves the Dimroth rearrangement , where intermediates undergo isomerization to form the triazine core. This rearrangement is facilitated by acidic conditions and base treatment, leading to dehydrogenation and aromatization .

Base-Mediated Cyclization

In the cyanocarbonodithioimidate method, bases like piperidine or triethylamine promote cyclization of intermediates (Formulas 5 and 6) into the triazine structure. The mechanism involves nucleophilic attack and elimination steps .

Substituent Effects

The 4-fluorophenyl and phenyl groups enhance reactivity by modulating electron density on the triazine ring. The pyrrolidin-1-yl moiety at position 6 may stabilize intermediates during reactions .

Key Research Findings

-

Efficiency : Microwave-assisted methods achieve rapid synthesis (minutes vs. hours in conventional methods) .

-

Selectivity : The triazine core’s symmetry and substituents direct regioselective reactions.

-

Biological Relevance : Analogues of this compound show potential as enzyme inhibitors (e.g., glucocerebrosidase) , though direct data for this specific compound is limited.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazine structures have shown promise in anticancer therapies. N2-(4-fluorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride may interact with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival. Studies have demonstrated that modifications of triazines can enhance their inhibitory effects on tumor growth by altering their binding affinity to target proteins .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit glucocerebrosidase, an enzyme linked to Gaucher's disease and other metabolic disorders. The structural features of the compound allow it to effectively modulate enzyme activity through specific interactions with the active site of glucocerebrosidase. This inhibition mechanism is critical for developing therapeutic agents aimed at treating enzyme-related diseases .

Antimicrobial Properties

Triazine derivatives, including N2-(4-fluorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride, have demonstrated antimicrobial activity against various pathogens. The presence of the pyrrolidine group may enhance the compound's ability to penetrate biological membranes, making it effective against bacterial and fungal infections.

Anti-inflammatory Applications

The compound's potential anti-inflammatory properties are under investigation, with studies suggesting that it may modulate inflammatory pathways through interactions with cytokines or other signaling molecules. This application could be particularly relevant in treating chronic inflammatory conditions.

Case Study 1: Anticancer Efficacy

In a study examining the effects of various triazine derivatives on cancer cell lines, N2-(4-fluorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride was found to exhibit significant cytotoxicity against breast cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways .

Case Study 2: Enzyme Interaction

A series of experiments focused on the inhibition of glucocerebrosidase revealed that N2-(4-fluorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride showed a dose-dependent inhibition profile. Kinetic studies suggested that the compound acts as a competitive inhibitor, providing insights into its potential therapeutic use in enzyme replacement therapies .

Mechanism of Action

The mechanism of action of N2-(4-fluorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Substituents : The target’s pyrrolidin-1-yl group (5-membered ring) offers conformational rigidity compared to the six-membered piperazine in analogues . Piperazine derivatives often exhibit higher solubility due to nitrogen atoms capable of hydrogen bonding.

- Aromatic Substituents : The 4-fluorophenyl group at N2 in the target may enhance electronic effects (e.g., dipole interactions) compared to p-tolyl (methyl-substituted phenyl) in .

Substituent Effects on Physicochemical Properties

A. Fluorophenyl vs. Other Aromatic Groups

- In contrast, the 2-fluorophenyl group in "N2-(2-fluorophenyl)-N4-(phenylmethyl)quinazoline-2,4-diamine hydrochloride" () may alter steric hindrance and dipole orientation, affecting receptor binding .

B. Pyrrolidinyl vs. Piperazinyl Groups

- Pyrrolidine’s saturated five-membered ring reduces steric bulk compared to piperazine derivatives. Piperazinylmethyl groups (as in ) introduce flexibility and additional hydrogen-bonding sites, which could improve water solubility but reduce membrane permeability.

C. Hydrochloride Salt Formation

- The hydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral analogues, a critical factor for oral bioavailability.

Hypothetical Pharmacological Implications Based on Structural Analogues

While direct activity data for the target compound is unavailable, insights can be inferred from related triazine derivatives:

- Kinase Inhibition : Piperazine-containing triazines (e.g., ) are often explored as kinase inhibitors due to their ability to occupy hydrophobic pockets and engage in hydrogen bonding. The target’s pyrrolidine group may offer a balance between rigidity and binding affinity.

- Antimicrobial Activity : Fluorophenyl-substituted triazines (e.g., ) have demonstrated antimicrobial properties, suggesting the target’s 4-fluorophenyl group could enhance interactions with bacterial enzymes.

Biological Activity

N2-(4-fluorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of 1,3,5-triazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in treating various diseases.

Structural Characteristics

The compound features a triazine ring system with distinctive substituents:

- Fluorophenyl group

- Pyrrolidine moiety

These structural components are believed to enhance its biological activity by allowing specific interactions with biological targets.

While specific mechanisms of action for N2-(4-fluorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride have not been fully elucidated, studies suggest that it may inhibit key enzymes involved in metabolic pathways. For instance, molecular docking studies indicate potential interactions with enzymes like dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis in many organisms.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activities as an inhibitor of various enzymes. Notably:

- Glucocerebrosidase Inhibition : Similar triazine derivatives have shown enhanced inhibition of glucocerebrosidase, which is crucial for glycosphingolipid metabolism. This inhibition is significant for conditions such as Gaucher's disease .

Anticancer Potential

The compound has been studied for its potential in treating certain cancers. Modifications to similar triazine compounds have demonstrated promising results in inhibiting cancer cell proliferation and inducing apoptosis .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N2-(4-methylphenyl)-6-pyridin-4-yl-1,3,5-triazine | Methyl and pyridine substitutions | Potential antimalarial activity |

| 6-(m-tolyl)-5,6,7,8-tetrahydroquinazoline | Tetrahydroquinazoline structure | Antimalarial activity |

| 2-(3-(3-(2,6-Diamino-5-(3-chlorophenyl)pyrimidin-4-yl)propoxy)phenoxy)acetic acid | Complex phenolic structure | Inhibitor of Plasmodium falciparum DHFR |

The unique combination of fluorinated aromatic groups and the pyrrolidine moiety in N2-(4-fluorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride may enhance selectivity and potency against specific biological targets compared to these analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of triazine derivatives:

- Inhibition of Glucocerebrosidase : A study demonstrated that modifications to the pyrrolidine moiety significantly affect the inhibitory potential against glucocerebrosidase. For example:

- Anticancer Studies : Research on similar triazine derivatives indicated their ability to induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .

Q & A

Q. Key Steps :

- Microwave irradiation for rapid cyclocondensation.

- Purification via recrystallization or column chromatography.

- Characterization using /-NMR and high-resolution mass spectrometry (HRMS).

How can computational methods optimize the synthesis and mechanistic understanding of this triazine derivative?

Advanced Research Question

Reaction path searches using quantum chemical calculations (e.g., density functional theory, DFT) enable prediction of transition states and intermediates, guiding experimental condition optimization (e.g., solvent choice, temperature). For example, ICReDD integrates computational models with experimental data to identify optimal reaction pathways and reduce trial-and-error approaches . Virtual screening of substituent effects (e.g., fluorophenyl vs. phenyl groups) on electronic properties can also inform synthetic prioritization .

Q. Methodology :

- Use Gaussian or ORCA software for DFT calculations.

- Validate predictions with kinetic studies (e.g., time-resolved NMR).

What analytical techniques are critical for assessing purity and structural integrity?

Basic Research Question

High-performance liquid chromatography (HPLC) with UV detection (e.g., Chromolith columns) and LC-MS are essential for purity analysis (>98% by area normalization). For structural confirmation, -NMR is critical to verify the 4-fluorophenyl moiety, while 2D NMR (e.g., HSQC, HMBC) resolves regiochemical ambiguities in the triazine core .

Q. Protocol :

- HPLC conditions: C18 column, acetonitrile/water gradient, 254 nm detection.

- LC-MS for detecting trace impurities (e.g., dehalogenated byproducts).

How can Design of Experiments (DoE) improve reaction optimization for this compound?

Advanced Research Question

DoE minimizes experimental runs while maximizing data robustness. For example, a 3-factor (temperature, solvent polarity, catalyst loading) central composite design can identify optimal conditions for nucleophilic substitution . Response surface models (e.g., quadratic regression) predict yield maxima and reduce resource consumption. ICReDD’s feedback loop, where experimental data refine computational models, further enhances efficiency .

Q. Implementation :

- Use JMP or Minitab for factorial design.

- Validate with ANOVA (p < 0.05 for significant factors).

What safety protocols are mandatory for handling this hydrochloride salt in laboratory settings?

Basic Research Question

Adhere to Chemical Hygiene Plan guidelines:

Q. Emergency Measures :

- Neutralize spills with sodium bicarbonate.

- Dispose of waste via approved hazardous chemical channels.

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Contradictions may arise from assay variability (e.g., cell permeability differences) or impurities. Multi-parametric validation is recommended:

- Cross-validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) .

- Use computational docking (AutoDock Vina) to confirm binding modes to targets like Pfmrk kinases .

- Quantify impurities via LC-MS and correlate with bioactivity outliers .

What intermediates are critical in the synthesis of this triazine derivative?

Basic Research Question

Key intermediates include:

- Cyanoguanidine : Forms the triazine core via cyclocondensation.

- 4-Fluorophenylguanidine : Generated via microwave-assisted condensation, confirmed by FT-IR (C=N stretch at 1650 cm) .

- N-Phenylpyrrolidine : Introduced via nucleophilic substitution at the triazine 6-position, monitored by TLC (silica gel, ethyl acetate/hexane) .

How can membrane separation technologies enhance purification of this compound?

Advanced Research Question

Nanofiltration membranes (e.g., polyamide-based) with MWCO 300–500 Da selectively separate the target compound from smaller impurities (e.g., unreacted amines). Simulated moving bed (SMB) chromatography optimizes solvent use during large-scale purification .

Q. Case Study :

- Membrane screening via dead-end filtration at 20 bar.

- Compare rejection coefficients using HPLC analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.